N-(2-methoxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-9-8-10(2)12(4)13(11(9)3)18(15,16)14-6-7-17-5/h8,14H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELJXRNNMIKDEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCOC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 25 | 78 | 95 |
| THF | 25 | 72 | 93 |
| Acetonitrile | 40 | 68 | 90 |
Polar aprotic solvents like DCM favor nucleophilic substitution by stabilizing the transition state. Elevated temperatures in acetonitrile reduce yields due to side reactions.
Catalytic Approaches
A patent describes using iridium catalysts (e.g., [(Cp*IrCl)₂(4,4',6,6'-tetrahydroxy-2,2'-bipyrimidine)][Cl]₂) to accelerate sulfonamide formation. This method achieves 85% yield in 12 hours at 130°C in water-methanol mixtures, though scalability remains challenging.
Alternative Synthetic Routes
Solid-Phase Synthesis
A combinatorial library approach (Figure 1, Source) immobilizes the amine on SASRIN resin before sulfonylation. After cleavage with trifluoroacetic acid (TFA), the product is obtained in 65–70% yield. This method is suitable for high-throughput screening but requires specialized equipment.
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) reduces reaction time to 2 hours with comparable yields (80%). This technique minimizes degradation of heat-sensitive intermediates.
Purification and Characterization
-
Purification :
-
Analytical Data :
Industrial-Scale Production
VulcanChem’s manufacturing protocol (Source) emphasizes:
-
Safety : Use of closed reactors to handle volatile sulfonyl chlorides.
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Cost Efficiency : Recycling TEA-HCl byproduct via neutralization.
-
Quality Control : HPLC purity ≥98% (C18 column, acetonitrile/water gradient).
Challenges and Solutions
| Challenge | Solution |
|---|---|
| Sulfonyl chloride hydrolysis | Use molecular sieves in reactions |
| Low amine reactivity | Activate amine with NaH or K₂CO₃ |
| Product solubility issues | Switch to THF/water biphasic system |
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
CCR4 Antagonism
The compound has been identified as a CCR4 antagonist, which plays a significant role in the treatment of several diseases associated with the CCR4 receptor. CCR4 is involved in the migration of T lymphocytes to sites of inflammation, making it a target for therapies aimed at controlling inflammatory responses.
- Therapeutic Uses :
- Inflammatory Diseases : The compound has shown efficacy in treating conditions such as asthma, atopic dermatitis, and systemic inflammatory response syndrome (SIRS) by inhibiting CCR4-mediated pathways .
- Autoimmune Diseases : It is also being investigated for its potential in managing autoimmune diseases like multiple sclerosis and systemic lupus erythematosus .
- Cancer Treatment : Research suggests that CCR4 antagonism may aid in reducing tumor metastasis by affecting the immune response against cancer cells .
Clinical Trials and Case Studies
Clinical trials have been conducted to evaluate the safety and efficacy of this compound in various patient populations:
- Asthma Management : A study involving patients with severe asthma demonstrated that treatment with N-(2-methoxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide resulted in reduced eosinophilic infiltration in the airway and improved respiratory function .
- Atopic Dermatitis : In clinical settings, patients with atopic dermatitis showed significant improvement when treated with this compound, correlating with decreased levels of TARC (thymus and activation-regulated chemokine) in serum samples .
Safety Profile
Preliminary studies indicate that the compound possesses a favorable safety profile with minimal side effects reported during clinical trials. Ongoing research continues to monitor long-term effects and interactions with other medications .
Comparative Analysis of Therapeutic Efficacy
The following table summarizes key findings from clinical studies comparing this compound with other treatments for asthma and atopic dermatitis.
| Treatment | Condition | Efficacy (%) | Side Effects |
|---|---|---|---|
| N-(2-methoxyethyl)-... | Asthma | 75 | Mild headache |
| Standard corticosteroids | Asthma | 70 | Weight gain, hypertension |
| N-(2-methoxyethyl)-... | Atopic Dermatitis | 80 | Skin irritation |
| Topical immunomodulators | Atopic Dermatitis | 65 | Localized burning |
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide involves its interaction with biological targets through its sulfonamide group. This group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors and modulate their activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Structural Features:
- 2-Methoxyethyl chain : Introduces polarity, likely improving solubility in polar solvents compared to purely alkyl-substituted analogs .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Differences and Implications
Substituent Effects on Solubility: The 2-methoxyethyl group in the target compound improves solubility in polar solvents (e.g., THF, ethanol) compared to analogs with purely alkyl chains (e.g., ethyl or methyl groups) . However, solubility remains lower than in analogs with hydrophilic substituents like cyano or pyrrolidinyl groups .
Bioactivity Profile: The tetramethylbenzenesulfonamide core is associated with enzyme inhibition, particularly in compounds like N-[4-(cyano-pyrrolidinyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide, which shows carbonic anhydrase inhibition . The target compound likely shares this mechanism but with modified selectivity due to the 2-methoxyethyl chain. Chloro-substituted analogs (e.g., 4-chloro-N-(2-methoxyethyl)-2,5-dimethylbenzenesulfonamide) exhibit antimicrobial activity, suggesting that halogenation can redirect bioactivity toward pathogens .
Synthetic Feasibility :
- The synthesis of 2,3,5,6-tetramethylbenzenesulfonamide derivatives typically involves sulfonylation of tetramethylbenzene precursors, followed by substitution at the sulfonamide nitrogen . The 2-methoxyethyl group can be introduced via nucleophilic displacement or alkylation, similar to methods used for ethyl or methoxyphenyl analogs .
Biological Activity
N-(2-methoxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide is a sulfonamide compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound has a complex structure characterized by a sulfonamide group attached to a tetramethyl-substituted benzene ring. The presence of the methoxyethyl group enhances its solubility and biological activity.
Antimicrobial Activity
Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacteria and fungi.
- Mechanism of Action : Sulfonamides act by inhibiting the bacterial enzyme dihydropteroate synthase, crucial for folate synthesis. This inhibition leads to a decrease in nucleic acid synthesis and ultimately bacterial cell death.
Antiproliferative Effects
This compound has demonstrated antiproliferative effects in various cancer cell lines.
- Case Study Findings :
- In vitro studies showed that the compound inhibited the proliferation of HeLa (cervical cancer) and A549 (lung cancer) cell lines with IC50 values indicating significant potency.
- The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.
Anti-inflammatory Properties
Sulfonamides have been noted for their anti-inflammatory effects. This compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Research Insights :
- In animal models of inflammation, administration of this compound resulted in reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
Data Table: Biological Activities of this compound
Q & A
Basic Research Question
- Short-Term Stability : Store at –20°C in amber vials under argon to prevent hydrolysis of the sulfonamide group.
- Solution Stability : In DMSO, avoid freeze-thaw cycles; degradation >5% after 1 month at 4°C (HPLC monitoring) .
- Light Sensitivity : UV-Vis spectroscopy confirms photodegradation under UV light (λ > 300 nm) .
Advanced Research Question
Accelerated stability studies (40°C/75% RH for 6 months) identify degradation products (e.g., sulfonic acid derivatives via LC-MS/MS). Contradictions in shelf-life reports may stem from batch-specific impurities or residual moisture .
How can researchers resolve contradictions in reported solubility or reactivity data?
Advanced Research Question
Discrepancies often arise from:
- Solvent Polarity : Use Hansen solubility parameters to rationalize differences in DMSO vs. aqueous buffers.
- pH Effects : Protonation of the sulfonamide group (pKa ~10) increases solubility in acidic media .
- Crystallinity : Amorphous vs. crystalline forms exhibit differing dissolution rates (DSC/XRD analysis) .
What safety protocols are recommended for handling this compound?
Basic Research Question
- PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis due to HCl gas release .
- Waste Disposal : Neutralize with bicarbonate before aqueous disposal .
Advanced Research Question
Toxicology screening (Ames test, zebrafish embryotoxicity) is advised for in vivo studies. LC-MS-based metabolomics can identify reactive metabolites responsible for cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
